molecular formula C18H13NO3S B5383321 Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-

Cat. No.: B5383321
M. Wt: 323.4 g/mol
InChI Key: GICDNZJNLBPVBH-UHFFFAOYSA-N
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Description

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a methoxy group at the 2-position and a thiophenecarboxamido group at the 3-position of the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dibenzofuran core through cyclization reactions. The methoxy group can be introduced via methylation reactions, while the thiophenecarboxamido group can be added through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the cyclization and methylation steps. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- involves its interaction with specific molecular targets. The methoxy and thiophenecarboxamido groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the methoxy and thiophenecarboxamido groups.

    2-Methoxydibenzofuran: Similar structure but lacks the thiophenecarboxamido group.

    3-(2-Thiophenecarboxamido)dibenzofuran: Similar structure but lacks the methoxy group.

Uniqueness

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- is unique due to the presence of both the methoxy and thiophenecarboxamido groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-21-16-9-12-11-5-2-3-6-14(11)22-15(12)10-13(16)19-18(20)17-7-4-8-23-17/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICDNZJNLBPVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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